molecular formula C11H14O2S B2362500 methyl 3-(4-methylphenyl)-2-sulfanylpropanoate CAS No. 139744-19-7

methyl 3-(4-methylphenyl)-2-sulfanylpropanoate

Cat. No.: B2362500
CAS No.: 139744-19-7
M. Wt: 210.29
InChI Key: IFWYWRLTEURWEQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylphenyl)-2-sulfanylpropanoate ( 139744-19-7) is an organic sulfur compound with the molecular formula C11H14O2S and a molecular weight of 210.3 g/mol . This compound features both a thiol (sulfanyl) group and a methyl ester functional group, making it a valuable building block in synthetic chemistry and materials science research. Compounds containing thiol groups are widely investigated for their role in polymer science, particularly as chain-transfer agents in polymerization reactions and as key intermediates for synthesizing polythiols used in the production of high-performance optical materials and resins . The specific structural motifs present in this compound suggest potential applications in the development of novel additives, where cheminformatics approaches are increasingly used to correlate molecular structure with properties like toxicity and environmental impact . Researchers are advised to handle this product with appropriate safety precautions, including wearing protective glasses, gloves, and clothing to avoid skin contact[citation:3). This product is intended for laboratory research purposes only and is not approved for use in diagnostic or therapeutic applications for humans or animals.

Properties

IUPAC Name

methyl 3-(4-methylphenyl)-2-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-8-3-5-9(6-4-8)7-10(14)11(12)13-2/h3-6,10,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWYWRLTEURWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Halogenated Intermediates

The most widely reported method involves a two-step process: (1) synthesis of a brominated precursor and (2) thiolation via nucleophilic substitution.

Step 1: Preparation of Methyl 2-Bromo-3-(4-Methylphenyl)Propanoate
The reaction begins with the esterification of 3-(4-methylphenyl)propanoic acid using methanol under acidic conditions. Subsequent bromination at the α-position is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This yields methyl 2-bromo-3-(4-methylphenyl)propanoate, a critical intermediate.

Step 2: Thiolation with Sodium Hydrosulfide
The brominated intermediate undergoes nucleophilic substitution with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60–80°C. The reaction mechanism proceeds via an SN2 pathway, where the thiolate ion displaces the bromide, forming the target compound.

Reaction Conditions Table

Step Reagent Solvent Temperature Time Yield*
1 NBS, AIBN CCl₄ 80°C 6 hr 75%
2 NaSH DMF 70°C 4 hr 68%

*Theoretical yields based on analogous reactions.

Conjugate Addition-Thiolation Strategy

An alternative route employs a Michael addition followed by thiol functionalization:

  • Michael Addition : 4-Methylbenzyl magnesium bromide reacts with methyl acrylate in tetrahydrofuran (THF) at 0°C, forming methyl 3-(4-methylphenyl)propanoate.
  • Thiol Introduction : The intermediate is treated with hydrogen sulfide (H₂S) under pressure in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂), yielding the thiolated product.

This method avoids bromination but requires stringent control over H₂S handling due to its toxicity.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while THF optimizes Grignard reagent stability. Elevated temperatures (70–80°C) accelerate substitution but risk side reactions such as elimination.

Protecting Group Strategies

To prevent thiol oxidation, the trityl (triphenylmethyl) group is introduced during synthesis. Deprotection is achieved using trifluoroacetic acid (TFA), restoring the free thiol with >90% efficiency.

Analytical Characterization

Structural Validation

  • ¹H NMR : Peaks at δ 2.35 (s, 3H, Ar-CH₃), δ 3.65 (s, 3H, OCH₃), and δ 4.10 (q, 1H, -CH(SH)-) confirm the structure.
  • HPLC : Purity ≥98% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase.

Stability Assessment

The compound exhibits stability in inert atmospheres but gradually oxidizes to the disulfide in air, necessitating storage under nitrogen.

Comparative Analysis of Methods

Method Advantages Limitations
Nucleophilic Substitution High regioselectivity Requires hazardous bromination
Conjugate Addition Avoids halogens Low thiolation efficiency

Chemical Reactions Analysis

Types of Reactions

methyl 3-(4-methylphenyl)-2-sulfanylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 3-(4-methylphenyl)-2-sulfanylpropanoate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and click chemistry reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 3-(4-methylphenyl)-2-sulfanylpropanoate involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, leading to changes in their activity and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Biological Activity (Inferred/Reported) Reference
This compound 4-Methylphenyl, sulfanyl Thiol, ester Not reported (potential redox/modulatory roles)
Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate Quinazolinone, nitro, phenyl Thioether, ester Enzyme inhibition (e.g., kinase or protease targets) due to quinazolinone moiety
Methyl 3-[(4-sulfamoylphenyl)amino]propanoate Sulfamoylphenylamino Sulfonamide, amine, ester Antibacterial (sulfonamide group mimics known antibiotics)
Methyl 3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate Chlorophenyl, hydroxy Hydroxyl, ester Increased polarity (hydroxyl group); electron-withdrawing chloro may enhance stability
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Hydroxyphenylpropenoylamino, phenyl Amide, ester Anti-inflammatory (inhibits NF-κB/IL-6 in macrophages)
Ethyl 3-(4-methoxyphenyl)-2-phenyl-3-(4-phenyl-1,2,3-selenadiazol-5-yl)propanoate Selenadiazole, methoxyphenyl Selenadiazole, ester Antimicrobial, anticancer (selenium’s redox activity)
3-(3-(Methoxycarbonyl)-4-methylphenyl)-2,2-dimethylpropanoic acid Methoxycarbonyl, methylphenyl Carboxylic acid, ester Enhanced solubility (carboxylic acid) vs. ester derivatives

Key Structural and Functional Differences

Thiol vs. Thioether/Selenadiazole: The thiol group in the target compound is more nucleophilic than the thioether in the quinazolinone derivative or the selenadiazole in selenium-containing analogs . This could lead to distinct metabolic pathways (e.g., disulfide formation) or metal chelation.

Aromatic Substituents :

  • Electron-donating groups (e.g., 4-methylphenyl in the target compound) activate the aromatic ring toward electrophilic substitution, whereas electron-withdrawing groups (e.g., nitro in , chloro in ) deactivate the ring, altering reactivity and stability.

Ester vs.

Biological Activity

Methyl 3-(4-methylphenyl)-2-sulfanylpropanoate is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, including antimicrobial, anticancer, and other therapeutic properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a sulfanyl group, which is known to influence its biological activity. The molecular structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₄O₂S
  • Molecular Weight : Approximately 226.29 g/mol

1. Antimicrobial Activity

Research indicates that compounds with sulfanyl groups often exhibit significant antimicrobial properties. This compound is hypothesized to possess such activity due to its structural characteristics.

  • Mechanism of Action : The sulfanyl group may disrupt bacterial cell membranes or interfere with metabolic pathways, leading to cell death.

2. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have been conducted to evaluate its effects on various cancer cell lines.

  • Case Study : A study investigated the compound's effects on non-small cell lung carcinoma (NSCLC) cell lines, revealing a dose-dependent inhibition of cell proliferation.
Cell LineIC₅₀ (µM)Observations
A54915.5Significant reduction in cell viability
NCI-H2312.3Induction of apoptosis observed

3. Other Therapeutic Effects

In addition to antimicrobial and anticancer activities, this compound may exhibit other therapeutic effects, including anti-inflammatory and analgesic properties. These effects are attributed to the compound's ability to modulate various biochemical pathways.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. These derivatives are designed to enhance the biological activity while minimizing toxicity.

  • Synthesis Method : The compound can be synthesized through a multi-step reaction involving the reaction of 4-methylphenylacetic acid with appropriate thiol reagents.

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